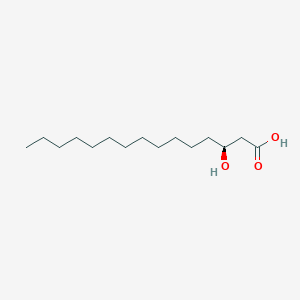

Pentadecanoic acid, 3-hydroxy-, (S)-

Description

Significance of Hydroxy Fatty Acids in Biological Systems

Hydroxy fatty acids (HFAs) are integral components of various biological systems, playing crucial roles in the structure of cell membranes, energy storage, and as signaling molecules. nih.govmhmedical.com They are found in animals, plants, and microorganisms. researchgate.net For instance, 2-hydroxy fatty acids are important constituents of sphingolipids, which are critical for the proper functioning of nervous tissue. gerli.com

The position of the hydroxyl group on the fatty acid chain can significantly influence its biological function. For example, some HFAs and their derivatives have demonstrated anti-inflammatory, anti-cancer, and antibiotic properties. nih.govresearchgate.netnih.gov Specifically, 3-hydroxy fatty acids are key intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for energy production. nih.govspringernature.com They are also constituents of the lipid A portion of lipopolysaccharides, which are major components of the outer membrane of Gram-negative bacteria. daneshyari.com

Recent research has highlighted the potential of saturated hydroxy fatty acids in promoting human health. For instance, certain hydroxystearic acids have been shown to exhibit growth inhibitory activities against various human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines, suggesting potential benefits in countering autoimmune diseases. nih.gov The chain length of (R)-3-hydroxyalkanoic acids has also been shown to affect the anti-cancer activity of peptides they are conjugated with. nih.gov

Historical Perspectives in Hydroxylated Fatty Acid Research

The study of fatty acids dates back to the early 19th century with the work of Michel Eugène Chevreul on the chemical nature of fats and saponification. researchgate.net The discovery and characterization of various fatty acids, including hydroxylated forms, progressed with the development of analytical chemistry techniques.

A significant milestone in HFA research was the identification of ricinoleic acid (12-hydroxy-9-octadecenoic acid) in 1848, the primary component of castor oil. gerli.com The discovery of endotoxin (B1171834) at the end of the 19th century indirectly led to the study of 3-hydroxy fatty acids as they are key components of its lipid A moiety. daneshyari.com In 1926, the identification of poly(3-hydroxybutyric acid) in Bacillus megaterium opened the field of polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxy fatty acids. gerli.com

Early research on fatty acid metabolism, pioneered by scientists like von Liebig, laid the groundwork for understanding the biosynthesis and degradation of these molecules, including the role of 3-hydroxy fatty acids as intermediates. nih.gov The development of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the latter half of the 20th century has been crucial for the separation, identification, and quantification of various HFAs, including their stereoisomers. nih.govspringernature.comacs.org

Classification and Nomenclature of (S)-3-Hydroxypentadecanoic Acid

Hydroxy fatty acids are classified based on the length of their carbon chain, the presence and position of double bonds, and the location and stereochemistry of the hydroxyl group.

(S)-3-Hydroxypentadecanoic acid can be classified as a long-chain fatty acid , as it possesses an aliphatic tail of 15 carbon atoms. hmdb.ca It is also a saturated fatty acid because it contains no carbon-carbon double bonds. The presence of a hydroxyl group makes it a hydroxy fatty acid . hmdb.ca

The nomenclature provides specific details about its structure:

Pentadecanoic acid indicates a 15-carbon saturated fatty acid.

3-hydroxy specifies that a hydroxyl (-OH) group is attached to the third carbon atom (the β-carbon) from the carboxyl group.

(S)- denotes the stereochemistry at the chiral center (carbon-3), indicating that the hydroxyl group is oriented in a specific three-dimensional arrangement according to the Cahn-Ingold-Prelog priority rules.

The position of the hydroxyl group is often indicated by a number or a Greek letter. For example, a hydroxyl group on the second carbon is an α-hydroxy acid, and on the third carbon, it is a β-hydroxy acid. larodan.com Therefore, (S)-3-Hydroxypentadecanoic acid is also known as (S)-β-hydroxypentadecanoic acid. In some contexts, the position of the hydroxyl group can also be denoted relative to the terminal methyl carbon (the ω-carbon). ebi.ac.uk

Table 1: Classification of (S)-3-Hydroxypentadecanoic Acid

| Classification Type | Description |

| Chain Length | Long-chain fatty acid |

| Saturation | Saturated fatty acid |

| Functional Group | Hydroxy fatty acid |

| Hydroxyl Position | 3-hydroxy (or β-hydroxy) |

| Stereochemistry | (S)-enantiomer |

Properties

CAS No. |

61365-60-4 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

(3S)-3-hydroxypentadecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |

InChI Key |

ATMSEJBABXCWDW-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H](CC(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of S 3 Hydroxypentadecanoic Acid

Presence in Microbial Organisms

The primary context for the occurrence of 3-hydroxy fatty acids in microbes is within the structure of bacterial cell envelopes. However, the stereochemistry of these molecules is a critical determinant of their natural prevalence.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a complex molecule containing a lipid portion known as lipid A. science.gov This lipid A is anchored in the bacterial membrane and is responsible for the endotoxic activity of the LPS molecule. A characteristic feature of lipid A is the presence of 3-hydroxy fatty acids, which are integral to its structure and function.

While 3-hydroxypentadecanoic acid is among the 3-hydroxy fatty acids that can be found in the lipid A of various Gram-negative bacteria, extensive research has shown that the fatty acid biosynthesis pathway in these organisms stereospecifically produces the (R)-enantiomer. Therefore, (R)-3-hydroxypentadecanoic acid is the naturally occurring isomer in bacterial lipopolysaccharides. The (S)-isomer is generally not considered a natural component of bacterial LPS.

The bacterial cell envelope is a complex, multi-layered structure that provides shape, protection, and mediation of interactions with the environment. nih.govmdpi.com In Gram-negative bacteria, the outer membrane, with its embedded LPS, is a crucial element of this envelope. The (R)-3-hydroxy fatty acids within the lipid A moiety of LPS play a vital role in the structural integrity and barrier function of the outer membrane. They contribute to the tightly packed, ordered structure of the lipid A, which is essential for the bacterium's survival in harsh environments.

Given that the (S)-isomer is not a typical constituent of LPS, it does not have a recognized role in the native bacterial cell envelope structure. Its presence, if detected, might be attributed to non-enzymatic racemization under specific chemical conditions or analytical procedures, rather than a defined biological function.

Beyond Gram-negative bacteria, 3-hydroxy fatty acids have been identified in other microbial sources. For instance, the Gram-positive bacterium Lactobacillus plantarum has been shown to produce 3-hydroxy fatty acids. However, a detailed stereochemical analysis of these compounds revealed that the naturally produced form is the (R)-enantiomer. The study noted that the (S)-form was detected only as a result of racemization that occurred during the chemical derivatization process used for analysis. nih.govgoogle.com This finding underscores the importance of analytical methodology in accurately determining the natural stereochemistry of these compounds.

The presence of 3-hydroxypentadecanoic acid has also been reported in the marine sponge Pseudosuberites. creative-proteomics.com However, the stereochemical configuration of the compound from this source has not been specified in the available literature. Research into fungal metabolites has identified a wide array of fatty acids and other compounds, but specific reports on the natural occurrence of (S)-3-hydroxypentadecanoic acid in fungi are currently lacking. researchgate.net

Table 1: Occurrence of 3-Hydroxypentadecanoic Acid Stereoisomers in Microbial Sources This table is interactive and can be sorted by clicking on the column headers.

| Organism Type | Specific Organism (Example) | Compound Form | Natural Occurrence Status |

|---|---|---|---|

| Gram-negative Bacteria | Escherichia coli | (R)-3-hydroxypentadecanoic acid | Well-established component of Lipopolysaccharide (LPS) |

| Gram-positive Bacteria | Lactobacillus plantarum | (R)-3-hydroxypentadecanoic acid | Naturally produced; (S)-form detected as an analytical artifact |

| Marine Sponges | Pseudosuberites | 3-hydroxypentadecanoic acid | Reported, but stereochemistry not specified |

Detection in Plant Systems

The analysis of lipids and fatty acids in plant tissues is an extensive field of study. Plants synthesize a diverse array of fatty acids that are crucial for membrane structure, energy storage, and signaling. While various hydroxylated fatty acids are known to occur in plants, often as components of cutin and suberin, specific and conclusive evidence for the natural presence of (S)-3-hydroxypentadecanoic acid in plant systems is not well-documented in the current scientific literature. Analytical methods for the detection of phenolic acids and other compounds in plants are well-established, but targeted studies identifying this specific stereoisomer of 3-hydroxypentadecanoic acid are scarce. nih.gov

Occurrence in Animal and Other Eukaryotic Models (Non-Human)

Interestingly, evidence for the presence of (S)-3-hydroxypentadecanoic acid in a eukaryotic model comes from metabolomic studies of mice. The Chemical Entities of Biological Interest (ChEBI) database reports the detection of (3S)-3-hydroxypentadecanoic acid in the feces of the house mouse (Mus musculus). science.gov This finding is linked to a study deposited in the MetaboLights database, which provides a comprehensive analysis of fecal metabolites. The presence of this specific stereoisomer in mouse feces suggests it could be a metabolic product of either the host's endogenous pathways or, more likely, the metabolic activity of the gut microbiota.

Dietary and Endogenous Sources in Model Systems

The origins of (S)-3-hydroxypentadecanoic acid in animal models can be considered from both external (dietary) and internal (endogenous) perspectives.

Dietary sources of long-chain fatty acids are diverse, including plant oils, animal fats, and fish. google.comnih.gov While various 2- and 3-hydroxy fatty acids have been detected in foodstuffs like milk and dairy products, the predominant enantiomer for 3-hydroxy fatty acids in these sources is typically the (R)-form. There is currently no direct evidence to suggest that (S)-3-hydroxypentadecanoic acid is a significant component of standard animal diets.

The detection of (S)-3-hydroxypentadecanoic acid in mouse feces points towards endogenous production, likely mediated by the gut microbiome. It is well-established that gut bacteria can synthesize a wide range of metabolites that are not produced by the host. The presence of the (S)-isomer in this context could be the result of specific bacterial metabolic pathways that differ from the canonical (R)-isomer-producing pathways in Gram-negative bacteria. The endogenous synthesis of odd-chain fatty acids, such as pentadecanoic acid, from precursors like propionic acid derived from gut microbial fermentation is a known metabolic route. It is plausible that subsequent hydroxylation events within the gut microbial community could lead to the formation of (S)-3-hydroxypentadecanoic acid.

Table 2: Summary of (S)-3-Hydroxypentadecanoic Acid Occurrence in Eukaryotic Systems This table is interactive and can be sorted by clicking on the column headers.

| System | Specific Context | Compound | Evidence | Potential Origin |

|---|---|---|---|---|

| Plant Systems | General | (S)-3-hydroxypentadecanoic acid | Not well-documented | - |

| Animal Models | Mus musculus (feces) | (3S)-3-hydroxypentadecanoic acid | Reported in ChEBI/MetaboLights databases | Endogenous (likely gut microbiota metabolism) |

| Dietary Sources | General foodstuffs | (S)-3-hydroxypentadecanoic acid | No direct evidence of significant presence | - |

Biosynthesis and Enzymatic Pathways of S 3 Hydroxypentadecanoic Acid

Microbial Biosynthesis Mechanisms

Microbes, particularly bacteria, are central to the synthesis of odd-chain fatty acids and their hydroxylated derivatives. They utilize a distinct set of enzymes in a pathway that is highly efficient and modular.

Bacteria primarily use the Type II fatty acid synthesis (FASII) system. This system is characterized by a series of dissociated, monofunctional enzymes, in contrast to the large, multifunctional Type I FAS found in mammals and fungi. A key component of the FASII pathway is the Acyl Carrier Protein (ACP), a small, acidic protein that carries the growing fatty acid chain as a thioester.

The synthesis cycle begins with the condensation of an acyl-CoA (like propionyl-CoA for odd-chain fatty acids) with malonyl-ACP. The resulting β-ketoacyl-ACP undergoes a cycle of reduction, dehydration, and a second reduction to produce a saturated acyl-ACP, elongated by two carbons. The 3-hydroxyacyl-ACP is a key intermediate in this cycle.

Several key enzymes are responsible for the reactions within the FASII elongation cycle.

3-Oxoacyl-ACP Reductase (FabG): This enzyme catalyzes the first reduction in the cycle, converting the 3-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP. This step is crucial as it sets the stereochemistry of the hydroxyl group, typically yielding the (R)-enantiomer.

3-Hydroxyacyl-ACP Dehydratase (FabZ): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP. In E. coli, this dehydratase has a broad substrate specificity but is most active on shorter chain lengths. The existence of multiple dehydratases with different chain-length specificities allows for the synthesis of a variety of fatty acid products.

The coordinated action of these reductases and dehydratases ensures the efficient elongation of the fatty acid chain.

Table 2: Core Enzymes of the Bacterial FASII Elongation Cycle This table is interactive. Click on the headers to sort.

| Enzyme (E. coli nomenclature) | Reaction Catalyzed | Intermediate Formed |

|---|---|---|

| 3-Ketoacyl-ACP Synthase (FabH, FabB, FabF) | Condensation of acyl-primer with malonyl-ACP | β-Ketoacyl-ACP |

| 3-Oxoacyl-ACP Reductase (FabG) | Reduction of β-keto group | (R)-3-Hydroxyacyl-ACP |

| 3-Hydroxyacyl-ACP Dehydratase (FabZ, FabA) | Dehydration of hydroxyl group | trans-2-Enoyl-ACP |

The gut microbiota plays a significant role in host metabolism, including the synthesis of certain fatty acids. Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0), are produced by gut bacteria. The primary mechanism involves the use of propionyl-CoA, derived from the fermentation of dietary fiber or amino acids, as a primer for de novo fatty acid synthesis instead of the usual acetyl-CoA. This results in fatty acids with an odd number of carbon atoms.

Studies using germ-free versus conventional mice have explored the contribution of the microbiota to host OCFA levels. In ruminant animals, the rumen microbiome is a major producer of OCFAs, which are then incorporated into the animal's fat and milk. In non-ruminant models, the impact of the gut microbiota can be influenced by diet. For example, in mice fed a standard chow diet, cecal propionate (B1217596) produced by bacteria did not appear to be preferentially used for hepatic OCFA synthesis, whereas on a high-fat diet with inulin, a positive correlation was observed. Some research suggests that while gut microbes can produce OCFAs, circulating levels of C15:0 in humans may be more directly correlated with dietary intake, particularly from dairy, while other OCFAs like C17:0 might have a more significant contribution from endogenous synthesis.

Enzymatic Hydroxylation of Pentadecanoic Acid

The biosynthesis of specific hydroxy fatty acids, including (S)-3-hydroxypentadecanoic acid, can be achieved through enzymatic hydroxylation. This biocatalytic approach offers high selectivity under mild reaction conditions, making it an attractive alternative to traditional chemical synthesis. Cytochrome P450 monooxygenases are a key class of enzymes utilized for this purpose.

Cytochrome P450 Monooxygenases in Hydroxylation (e.g., P450 BM-3)

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes known for their remarkable ability to catalyze the oxidation of unactivated C-H bonds, a chemically challenging reaction. nih.govnih.gov One of the most extensively studied P450s for fatty acid hydroxylation is P450 BM-3 (CYP102A1) from the soil bacterium Bacillus megaterium. nih.govresearchgate.net

P450 BM-3 is a particularly efficient biocatalyst because it is a catalytically self-sufficient fusion enzyme. nih.gov It naturally links a heme-containing monooxygenase domain to a reductase domain containing both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN) cofactors. nih.govcaltech.edu This structural arrangement allows for efficient intramolecular electron transfer from the cofactor nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) to the heme iron, which is essential for oxygen activation and subsequent substrate hydroxylation. nih.gov The enzyme's natural substrates are medium- to long-chain fatty acids (C12-C18), which it hydroxylates using atmospheric oxygen. caltech.edu

The general catalytic cycle involves the binding of the fatty acid substrate to the active site, followed by the transfer of electrons from NADPH through the FAD and FMN domains to the heme center. This reduces the heme iron and allows for the binding and activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the fatty acid chain and inserts a hydroxyl group. researchgate.net

Regio- and Stereoselectivity of Enzymatic Hydroxylation

The utility of P450 enzymes in synthesis is largely defined by their regio- and stereoselectivity—the ability to introduce a functional group at a specific position and with a specific three-dimensional orientation. researchgate.net Wild-type P450 BM-3 typically hydroxylates saturated fatty acids at the subterminal ω-1, ω-2, and ω-3 positions (the first, second, and third carbons from the methyl end of the chain). caltech.edunih.gov For instance, with palmitic acid (C16), the products are a mixture of ω-1, ω-2, and ω-3 hydroxy analogs. nih.gov This natural regioselectivity means that wild-type P450 BM-3 does not produce 3-hydroxy fatty acids.

The stereoselectivity of P450 BM-3 has also been a subject of investigation, with some conflicting reports. While one study noted the formation of (S)-hydroxylated products from pentadecanoic acid, a subsequent and more detailed analysis determined that the hydroxylation of both tetradecanoic and pentadecanoic acids by P450 BM-3 is highly selective for the formation of the (R)-alcohols. researchgate.net

Achieving the synthesis of (S)-3-hydroxypentadecanoic acid therefore requires overcoming the enzyme's natural regio- and stereoselectivity. This is a significant challenge that is typically addressed through protein engineering. researchgate.net Methods such as site-directed mutagenesis and directed evolution have been successfully employed to alter the active site of P450 BM-3, thereby changing its substrate specificity and shifting the position of hydroxylation. researchgate.netresearchgate.net By modifying amino acid residues within the substrate-binding pocket, it is possible to reorient the fatty acid substrate relative to the heme's catalytic iron center, favoring hydroxylation at different positions along the alkyl chain. researchgate.net

Co-factor Requirements and Regeneration Systems in Biocatalysis

The catalytic activity of P450 monooxygenases is dependent on a continuous supply of reducing equivalents, which are provided by the cofactor NADPH. caltech.eduresearchgate.net In the P450 BM-3 reaction, NADPH is oxidized to NADP+ as it donates electrons to the reductase domain. nih.gov

A major obstacle to the large-scale industrial application of P450 enzymes is the high cost and instability of NADPH. nih.govresearchgate.netresearchgate.net To make these biocatalytic processes economically feasible, the stoichiometric consumption of NADPH must be avoided. This is achieved by implementing a cofactor regeneration system, where a secondary enzyme and a cheap substrate are used to continuously reduce NADP+ back to NADPH. researchgate.netpromega.com

A widely used approach is the "coupled-enzyme" system. nih.gov This typically involves an inexpensive dehydrogenase, such as glucose-6-phosphate dehydrogenase (G6PDH) or glucose dehydrogenase (GDH), and its corresponding substrate (glucose-6-phosphate or glucose, respectively). promega.combioivt.com The dehydrogenase oxidizes the cheap substrate while concurrently reducing NADP+ to NADPH, which can then be used again by the P450 enzyme. promega.comnih.gov This creates a catalytic cycle for the cofactor, drastically reducing the amount needed. Research has also focused on engineering P450 BM-3 to utilize the less expensive and more stable cofactor NADH, further improving the economic viability of the process. nih.govresearchgate.net

Table 1: Overview of P450 BM-3 Catalyzed Hydroxylation of Pentadecanoic Acid

| Parameter | Description |

| Enzyme | Cytochrome P450 BM-3 (CYP102A1) |

| Source | Bacillus megaterium |

| Substrate | Pentadecanoic Acid |

| Wild-Type Products | Primarily ω-1, ω-2, and ω-3 hydroxypentadecanoic acids. caltech.edunih.gov |

| Wild-Type Stereoselectivity | Reported to be highly selective for (R)-alcohols. researchgate.net |

| Required Co-factor | NADPH (Nicotinamide adenine dinucleotide phosphate). caltech.edu |

| Co-factor Function | Provides reducing equivalents (electrons) for oxygen activation. nih.gov |

| Regeneration System Example | Glucose Dehydrogenase (GDH) and Glucose. nih.gov |

Metabolic Roles and Biological Significance of S 3 Hydroxypentadecanoic Acid in Non Human Biological Systems

Role in Microbial Physiology and Pathogenesis

In the microbial world, (S)-3-hydroxypentadecanoic acid and related 3-hydroxy fatty acids (3-OH-FAs) are crucial for bacterial structure, survival, and interaction with their environment.

3-Hydroxy fatty acids are fundamental and conserved components of the outer membrane of Gram-negative bacteria. nih.gov They are primarily found in the lipid A portion of lipopolysaccharide (LPS), which serves as the hydrophobic anchor of the LPS molecule in the bacterial outer membrane. nih.gov Lipid A is the bioactive domain of LPS responsible for triggering the host's innate immune response. nih.gov The structure of lipid A typically consists of a phosphorylated glucosamine (B1671600) disaccharide to which several fatty acid chains are attached, and 3-OH-FAs are key constituents of this structure. nih.gov

The specific length of the acyl chains of these fatty acids can vary between different bacterial species. For instance, research on the oral bacterium Treponema denticola identified 3-hydroxy fatty acids, including C3-OH-i-15:0 (an isomer of 3-hydroxypentadecanoic acid), as components of its LPS-like material. nih.gov The number and length of these acyl chains can influence the immunogenicity of the LPS molecule. nih.gov

| Compound/Structure | Location | Function in Gram-Negative Bacteria | References |

|---|---|---|---|

| 3-Hydroxy Fatty Acids (general) | Lipid A component of Lipopolysaccharide (LPS) | Hydrophobic anchor of LPS in the outer membrane; contributes to structural integrity. | nih.gov |

| C3-OH-i-15:0 (isomer) | LPS-like material | Identified as a marker for the presence of LPS in Treponema denticola. | nih.gov |

As integral parts of the bacterial outer membrane, 3-hydroxy fatty acids are positioned at the critical interface between microbes and their hosts. Molecules on the bacterial surface, such as LPS, are recognized by the host's innate immune system, initiating a defensive response. nih.gov In addition to being part of the static structure of LPS, there is evidence that bacteria can secrete free 3-hydroxy fatty acids into the environment, potentially through outer membrane vesicles. ufs.ac.za

Once released, these molecules may act as intercellular signals, modulating the behavior of other microbes or the host's response. ufs.ac.za For example, the plant pathogen Ralstonia solanacearum secretes 3-hydroxypalmitic methyl ester, which signals for the expression of virulence factors crucial for infection. ufs.ac.za While specific studies on (S)-3-hydroxypentadecanoic acid in non-human host-microbe interactions are limited, the established role of related molecules as secreted signals suggests a potential mechanism by which it could modulate these complex relationships. ufs.ac.za

While primarily studied in bacteria, related 3-hydroxy fatty acids have also been identified as important signaling molecules in fungi. The human yeast pathogen Candida albicans can produce 3-hydroxytetradecanoic acid. ufs.ac.za This molecule functions as a quorum-sensing molecule, which allows the fungal cells to coordinate their behavior based on population density. ufs.ac.za Specifically, it promotes the morphological transition from yeast-form cells to filamentous hyphae. ufs.ac.za This change is a critical step in the fungus's ability to form biofilms and invade host tissues, demonstrating that 3-hydroxy fatty acids can be directly involved in key fungal developmental and pathogenic processes. ufs.ac.za

Certain bacteria produce and secrete 3-hydroxy fatty acids that exhibit antifungal properties, suggesting a role in microbial competition. Research on Lactobacillus plantarum MiLAB 14 identified several 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid, in its culture supernatant. nih.govresearchgate.net These compounds were shown to have antifungal activity against a range of molds and yeasts. nih.govresearchgate.net The production of these fatty acids increased during the exponential growth phase of the bacteria and were actively excreted, not merely released from dead cells. nih.gov This indicates an active metabolic process for producing compounds that can suppress the growth of competing fungi in the same environment. nih.gov

| 3-Hydroxy Fatty Acid (Racemic Mixture) | Producing Organism | Target Organisms | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|---|---|

| 3-hydroxydecanoic acid | Lactobacillus plantarum MiLAB 14 | Various molds and yeasts | 10-100 μg/ml | nih.govresearchgate.net |

| 3-hydroxydodecanoic acid | Lactobacillus plantarum MiLAB 14 | Various molds and yeasts | 10-100 μg/ml | nih.govresearchgate.net |

| 3-hydroxytetradecanoic acid | Lactobacillus plantarum MiLAB 14 | Various molds and yeasts | 10-100 μg/ml | nih.govresearchgate.net |

Beyond their structural role in LPS, free 3-hydroxy fatty acids are increasingly considered potential virulence factors in pathogenic bacteria. ufs.ac.zawesleyan.edu Studies on the opportunistic pathogen Pseudomonas aeruginosa suggest that 3-hydroxy fatty acids may act as virulence determinants. ufs.ac.za These molecules can be released into the extracellular environment and function as signals that regulate the expression of genes associated with pathogenesis. ufs.ac.za For example, (R)-3-hydroxyoctanoic acid has been shown to inhibit quorum sensing-regulated pyocyanin (B1662382) production in P. aeruginosa, indicating a role in modulating virulence mechanisms. nih.gov This suggests that 3-hydroxy fatty acids are not just passive structural elements but can be active participants in the infection process. ufs.ac.zanih.gov

Function in Eukaryotic Lipid Metabolism (Non-Human)

The presence and role of (S)-3-hydroxypentadecanoic acid are not limited to prokaryotes. This fatty acid has been identified in non-human eukaryotic organisms, indicating its involvement in their lipid metabolism. Specifically, 3-hydroxypentadecanoic acid has been reported to be present in marine sponges of the genus Pseudosuberites. nih.gov

While the precise metabolic pathway and function of this compound within the sponge are not yet fully understood, its presence confirms it is a component of the organism's natural product profile. Eukaryotes possess various pathways for fatty acid biosynthesis and modification, including a mitochondrial fatty acid synthesis (mtFAS II) system that generates precursors for other essential molecules like lipoic acid. encyclopedia.pub The occurrence of 3-hydroxypentadecanoic acid in a marine invertebrate suggests it is integrated into the complex lipid metabolism of these organisms, although further research is required to elucidate its specific biological role.

Incorporation into Sphingolipids and Cell Membrane Structures

While direct evidence for the incorporation of (S)-3-hydroxypentadecanoic acid into the sphingolipids of eukaryotic non-human organisms is not extensively detailed in available research, the structural role of 3-hydroxy fatty acids is well-established in the cell membranes of various non-human biological systems, particularly in Gram-negative bacteria.

In these bacteria, 3-hydroxy fatty acids are fundamental constituents of the lipid A component of lipopolysaccharides (LPS), also known as endotoxins. nih.govdaneshyari.com Lipid A forms the outer monolayer of the outer membrane of most Gram-negative bacteria, providing structural integrity and serving as a crucial interface with the environment. The acyl chains of lipid A, which often include 3-hydroxy fatty acids of various lengths (typically C10 to C18), anchor the LPS molecule into the bacterial membrane. nih.gov The presence and specific composition of these 3-hydroxy fatty acids can vary between different bacterial species. For instance, common 3-hydroxy fatty acids found in lipid A include 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid. nih.govbohrium.com The hydroxyl group at the third carbon position is a characteristic feature that contributes to the unique architecture and biological activity of endotoxin (B1171834).

Table 1: Role of 3-Hydroxy Fatty Acids in Bacterial Cell Structures

| Component | Location | Function | Key Fatty Acids Identified |

| Lipid A of Lipopolysaccharide (LPS) | Outer membrane of Gram-negative bacteria | Structural anchor of LPS, contributes to membrane integrity and endotoxin activity. nih.govdaneshyari.com | 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, 3-hydroxytetradecanoic acid. nih.gov |

Sphingolipids, major components of eukaryotic cell membranes, are composed of a sphingoid base backbone, a fatty acid chain, and a polar head group. nih.govnih.gov The fatty acid component is typically N-acylated to the sphingoid base to form ceramide, the central molecule of sphingolipid metabolism. researchgate.net While hydroxylation of the fatty acid chain, particularly at the alpha-position (2-hydroxy fatty acids), is known to occur and influences the biophysical properties of sphingolipids, the specific incorporation of (S)-3-hydroxypentadecanoic acid is less characterized in this context. nih.gov

Role in Intercellular Signaling in Non-Human Models

In non-human biological systems, certain 3-hydroxy fatty acids function as signaling molecules, mediating interactions between cells. These roles are particularly evident in bacteria-host interactions and microbial competition.

Bacteria-derived 3-hydroxy fatty acids can modulate host immune responses. For example, 3-hydroxydodecanoic acid, an intermediate derivative in bacterial metabolism, has been shown to induce a potent anti-tumor immune response in multiple cancer models. nih.gov This molecule acts as a signaling agonist for the G-protein-coupled receptor GPR84, leading to enhanced infiltration and cytotoxicity of CD8+ T cells within tumor tissue. nih.gov This demonstrates a clear role in intercellular signaling between a bacterial metabolite and host immune cells.

Furthermore, some bacteria excrete 3-hydroxy fatty acids that exhibit antimicrobial properties, representing another form of intercellular signaling aimed at competing microbes. The bacterium Lactobacillus plantarum MiLAB 14, for instance, produces and secretes several 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid and 3-(R)-hydroxydodecanoic acid, into its environment. nih.gov These compounds display antifungal activity against various molds and yeasts, suggesting they are used by the bacteria to inhibit the growth of competitors in their ecological niche. nih.govslu.se The production of these signaling molecules follows the bacterial growth curve, indicating they are actively secreted by living cells. nih.gov

Table 2: Examples of 3-Hydroxy Fatty Acids in Intercellular Signaling

| Molecule | Producing Organism | Target System/Organism | Observed Effect |

| 3-hydroxydodecanoic acid | Bacteria | Host immune system (in cancer models) | Induces anti-tumor response via GPR84 receptor, enhances CD8+ T cell activity. nih.gov |

| 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid | Lactobacillus plantarum | Fungi (molds and yeasts) | Antifungal activity, inhibition of competing microbes. nih.gov |

Presence in Secretions of Non-Human Organisms (e.g., sex pheromones in birds)

(S)-3-Hydroxypentadecanoic acid and related hydroxylated fatty acids are found in the secretions of some non-human organisms, where they can function as chemical signals or pheromones. A well-documented example is the role of 3-hydroxy fatty acid diesters in the uropygial gland secretions of birds, particularly mallard ducks (Anas platyrhynchos). nih.govgoogle.com

The uropygial gland, or preen gland, produces an oily secretion that birds spread on their feathers for maintenance and waterproofing. nih.gov In female mallards, the chemical composition of this secretion changes seasonally. During the mating season, the gland produces unique diesters of 3-hydroxy fatty acids, which have been identified as female sex pheromones. google.com These specific compounds are not produced outside the reproductive period, when the secretion consists of more common monoester waxes. google.com The presence of these 3-hydroxy fatty acid derivatives in the preen oil acts as a chemical cue, signaling the female's reproductive condition to males. nih.gov This discovery provided significant evidence for the existence and function of pheromonal communication in birds, a concept that was once widely debated. nih.govnih.gov

Table 3: 3-Hydroxy Fatty Acids in Avian Secretions

| Organism | Gland of Origin | Compound Type | Function |

| Mallard duck (Anas platyrhynchos) | Uropygial (preen) gland | Diesters of 3-hydroxy fatty acids | Female sex pheromone, signals reproductive readiness. google.com |

Broader Metabolic Implications of Hydroxylated Fatty Acids in Model Organisms (e.g., related to fatty acid oxidation processes in non-human models)

Hydroxylated fatty acids, including 3-hydroxy fatty acids, are important intermediates and products in several key metabolic pathways in non-human model organisms. Their presence is not only linked to synthesis but also to catabolic processes like fatty acid oxidation.

In mammals, 3-hydroxy fatty acids are known intermediates of the mitochondrial β-oxidation pathway, the primary process for breaking down fatty acids to produce energy. nih.gov During each cycle of β-oxidation, a hydroxyl group is introduced at the β-carbon (C-3) position of the fatty acyl-CoA molecule. While these intermediates are typically processed further, the detection of free 3-hydroxy fatty acids in mammalian tissues and blood suggests they can be released from this pathway. nih.gov

Beyond β-oxidation, another significant metabolic route is ω-oxidation, which introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid. nih.govresearchgate.net This pathway serves several functions in non-human organisms. In conditions of starvation or diabetes, ω-oxidation can provide succinyl-CoA for the citric acid cycle and gluconeogenesis. nih.govjst.go.jp This process is also crucial for the production of certain insect pheromones and the formation of biopolyesters in plants. nih.govresearchgate.net The resulting ω-hydroxy fatty acids can be further oxidized and degraded via β-oxidation from the ω-end. researchgate.net These pathways highlight that the hydroxylation of fatty acids is a versatile metabolic strategy used across different species for energy production, detoxification, and the synthesis of signaling molecules. nih.gov

Analytical Methodologies for Characterization and Quantification of S 3 Hydroxypentadecanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 3-hydroxy fatty acids, including (S)-3-hydroxypentadecanoic acid. This approach offers high sensitivity and specificity, particularly when coupled with appropriate sample preparation and derivatization.

Sample Preparation and Derivatization Techniques (e.g., methyl ester formation)

Prior to GC-MS analysis, (S)-3-hydroxypentadecanoic acid must undergo sample preparation to enhance its volatility and thermal stability. This typically involves extraction from the sample matrix followed by a crucial derivatization step. cannabissciencetech.com Derivatization chemically modifies the compound, making it more amenable to gas chromatography. libretexts.org

Common derivatization methods for compounds with active hydroxyl and carboxyl groups, such as 3-hydroxy fatty acids, include silylation and esterification. libretexts.org

Silylation: This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are common. sigmaaldrich.com The resulting TMS derivatives are more volatile and less polar. libretexts.org For example, after drying an extracted sample, 100 μL of BSTFA + TMCS (99:1) can be added, followed by heating at 75 °C for 45 minutes to complete the reaction.

Methyl Ester Formation (Esterification): The carboxylic acid group of the fatty acid is converted into its methyl ester. This process, also known as methylation, reduces the polarity of the molecule and improves its chromatographic behavior. nih.gov Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for this purpose. mdpi.com This derivatization is a widely used technique for the analysis of fatty acids by GC-MS. nih.gov A general procedure involves mixing the sample with a methylating agent and a catalyst, followed by heating to drive the reaction to completion.

The choice of derivatization reagent depends on the specific requirements of the analysis and the nature of the sample matrix.

Specific Ion Monitoring for Quantification

For accurate quantification using GC-MS, the technique of selected ion monitoring (SIM) is frequently employed. ionsource.com Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. ionsource.com This approach significantly enhances sensitivity and reduces background noise.

In the analysis of TMS-derivatized 3-hydroxy fatty acids, specific fragment ions are monitored. For instance, a common signature ion for TMS-derivatized 3-hydroxy fatty acids is observed at a mass-to-charge ratio (m/z) of 233 for the natural compound. When analyzing the methyl ester of a 3-hydroxy fatty acid, a characteristic base peak is often seen at m/z 103, which is indicative of 3-hydroxy fatty acid methyl esters. researchgate.net

Table 1: Characteristic Ions in GC-MS Analysis of Derivatized 3-Hydroxy Fatty Acids

| Derivative | Characteristic Ion (m/z) | Reference |

| Trimethylsilyl (TMS) | 233 | |

| Methyl Ester | 103 | researchgate.net |

This table presents characteristic fragment ions used for the identification and quantification of 3-hydroxy fatty acids by GC-MS after derivatization.

Use of Internal Standards (e.g., stable isotope-labeled)

To ensure the accuracy and precision of quantification, an internal standard is crucial. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. These standards have the same chemical and physical properties as the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.

For the analysis of 3-hydroxy fatty acids, stable isotope-labeled analogues, such as those with carbon-13 (¹³C) atoms, are synthesized. For example, ethyl bromoacetate-(1,2-¹³C₂) can be used in the synthesis of isotope-labeled 3-hydroxy fatty acids. When using a SIL internal standard for a TMS-derivatized 3-hydroxy fatty acid, the characteristic signature ion would be shifted. For a standard with two ¹³C labels, the ion would appear at m/z 235 instead of m/z 233. The ratio of the peak area of the analyte to the peak area of the SIL internal standard is then used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS) Techniques

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), provides a powerful alternative for the analysis of (S)-3-hydroxypentadecanoic acid, often without the need for derivatization. semanticscholar.org This is especially useful for analyzing compounds in complex biological matrices.

High-Resolution Mass Spectrometry for Detection and Identification

High-resolution mass spectrometry offers the ability to determine the exact mass of an ion with high accuracy, which aids in the confident identification of the compound. semanticscholar.org For 3-hydroxypentadecanoic acid, analysis in negative electrospray ionization (ESI) mode would detect the deprotonated molecule [M-H]⁻.

A study utilizing LC-HRMS for the analysis of various saturated hydroxy fatty acids, including 3-hydroxypentadecanoic acid, reported its detection and chromatographic properties. semanticscholar.org The ability to separate enantiomers, such as the (S)-isomer, can be achieved by using a chiral stationary phase in the liquid chromatography step. nih.govchiralpedia.com

Table 2: LC-HRMS Data for 3-Hydroxypentadecanoic Acid

| Compound | Ionization Mode | Deprotonated Molecule [M-H]⁻ | Reference |

| 3-Hydroxypentadecanoic acid | ESI Negative | 257.2122 | semanticscholar.org |

This table provides the exact mass of the deprotonated molecule of 3-hydroxypentadecanoic acid as determined by high-resolution mass spectrometry.

Sample Preparation for LC-based Analysis

Sample preparation for LC-MS aims to remove interferences from the sample matrix that could affect the analysis, such as proteins and salts. ucd.ie Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is a straightforward method often used for plasma or serum samples. nih.govnih.gov A solvent like methanol (B129727), sometimes with a small amount of formic acid, is added to the sample to precipitate the proteins. nih.govnih.gov After vortexing and centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is an effective way to extract the analyte of interest and remove interfering substances.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the sample matrix. Interferences are washed away, and the analyte is then eluted with a suitable solvent. This method can provide a cleaner sample extract compared to protein precipitation.

After extraction, the sample is often evaporated to dryness and then reconstituted in a solvent that is compatible with the LC mobile phase before injection into the LC-MS system. organomation.com

High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

The separation of enantiomers is a critical challenge in the analysis of chiral molecules such as (S)-3-Hydroxypentadecanoic acid. HPLC, particularly with the use of chiral stationary phases (CSPs), has emerged as a powerful technique for the enantioselective analysis of 3-hydroxy fatty acids.

The direct separation of 3-hydroxy fatty acid enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases. Among these, amylose-based columns have demonstrated significant utility. Specifically, a method utilizing an amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica (B1680970) particles (e.g., Chiralpak IA-U) has been successfully developed for the chiral separation of 3-hydroxy fatty acids with carbon chain lengths ranging from C8 to C18. This approach, often coupled with tandem mass spectrometry (UHPLC-MS/MS), allows for both the separation and sensitive detection of the (R) and (S) enantiomers without the need for derivatization. The separation is typically performed under reversed-phase gradient elution conditions, which are compatible with mass spectrometry detectors.

An alternative strategy for the enantioselective analysis of 3-hydroxy fatty acids by HPLC involves pre-column derivatization. This indirect method converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomeric derivatives can then be separated on a conventional achiral stationary phase. For instance, the hydroxyl group of the fatty acid can be reacted with an enantiomerically pure reagent to form diastereomeric esters or urethanes, which exhibit different chromatographic behaviors on standard reversed-phase columns.

Table 1: HPLC Methodologies for Enantioselective Analysis of 3-Hydroxy Fatty Acids

| Analytical Approach | Chiral Stationary Phase (CSP) / Derivatization | Typical Mobile Phase Conditions | Detection |

|---|---|---|---|

| Direct Enantioseparation | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-U) | Reversed-phase gradient elution with acetonitrile (B52724) and/or methanol and water, often with acidic modifiers. | Mass Spectrometry (MS/MS) |

| Indirect Enantioseparation | Standard achiral column (e.g., C18) | Isocratic or gradient elution with common reversed-phase solvents (e.g., acetonitrile, methanol, water). | UV or Mass Spectrometry (MS) |

| Pre-column derivatization with a chiral reagent |

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of (S)-3-Hydroxypentadecanoic acid, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of 3-hydroxypentadecanoic acid. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it also provides valuable information on its fragmentation patterns, which aids in structural confirmation. For analysis by GC-MS, the fatty acid is typically derivatized, for example, by converting it to its methyl ester and silylating the hydroxyl group. In electron ionization mass spectrometry (EI-MS) of 3-hydroxy fatty acid methyl esters, a characteristic fragmentation pattern is observed. A prominent fragment ion resulting from cleavage alpha to the hydroxylated carbon is often the base peak. For instance, in the mass spectrum of 3-hydroxy tetradecanoic acid methyl ester, a base peak at m/z 103 is characteristic, arising from the cleavage between C3 and C4. A similar fragmentation would be expected for the methyl ester of 3-hydroxypentadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectroscopy allows for the identification and characterization of the different protons in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values. For (S)-3-hydroxypentadecanoic acid, the proton on the carbon bearing the hydroxyl group (H-3) would appear as a characteristic multiplet in the region of 3.9-4.1 ppm. The protons on the carbon adjacent to the carbonyl group (H-2) would be diastereotopic and appear as two distinct signals, likely doublets of doublets, in the range of 2.3-2.6 ppm. The terminal methyl group (H-15) would present as a triplet around 0.9 ppm, while the numerous methylene (B1212753) groups of the long alkyl chain would produce a complex multiplet signal between approximately 1.2 and 1.6 ppm.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid (C-1) would resonate at the most downfield position, typically around 175-180 ppm. The carbon atom attached to the hydroxyl group (C-3) would appear in the range of 65-70 ppm. The carbon adjacent to the carbonyl group (C-2) would be found around 40-45 ppm. The carbons of the long alkyl chain would produce a series of signals in the aliphatic region (approximately 14-37 ppm), with the terminal methyl carbon (C-15) appearing at the most upfield position around 14 ppm.

Table 2: Predicted Spectroscopic Data for 3-Hydroxypentadecanoic Acid

| Spectroscopic Technique | Key Feature | Predicted Chemical Shift / m/z |

|---|---|---|

| ¹H NMR | H-3 (CH-OH) | ~3.9-4.1 ppm (multiplet) |

| H-2 (CH₂-COOH) | ~2.3-2.6 ppm (two signals, e.g., dd) | |

| -(CH₂)ₙ- | ~1.2-1.6 ppm (multiplet) | |

| H-15 (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR | C-1 (COOH) | ~175-180 ppm |

| C-3 (CH-OH) | ~65-70 ppm | |

| C-2 (CH₂-COOH) | ~40-45 ppm | |

| C-15 (-CH₃) | ~14 ppm | |

| EI-MS (of Methyl Ester) | Characteristic Fragment | m/z corresponding to cleavage at C3-C4 |

| Molecular Ion (M⁺) | m/z 272 (for methyl ester) |

Stereochemistry and Stereoselective Synthesis of 3 Hydroxypentadecanoic Acid

Natural Occurrence of the (S)-Enantiomer

3-Hydroxy fatty acids (3-OH-FAs) are widespread in nature, serving as essential components of various biological structures and metabolites. While 3-hydroxypentadecanoic acid has been identified in marine sponges of the genus Pseudosuberites, the specific stereochemistry of these natural isolates is not always fully characterized. nih.gov However, studies on other naturally occurring 3-OH-FAs provide strong precedent for the existence of the (S)-enantiomer.

In many bacteria, 3-hydroxy fatty acids are integral parts of lipopolysaccharides (LPS) or are stored as polyhydroxyalkanoates (PHAs). For instance, research on the bacterium Lactobacillus plantarum has led to the identification of several antifungal 3-hydroxy fatty acids, such as 3-(R)-hydroxydecanoic acid and 3-(R)-hydroxydodecanoic acid. nih.gov Although these examples are of the (R)-configuration, the metabolic pathways for hydroxylating fatty acids exist in a variety of microorganisms, suggesting the potential for organisms that produce the (S)-enantiomer. nih.govslu.se Racemic 3-hydroxypentadecanoic acid is also noted as a component of biosurfactants produced by various Bacillus species. chemicalbook.com The presence of both enantiomers in food samples has also been detected, with the (R)-enantiomer typically being predominant. acs.orgnih.govsci-hub.box

Enantioselective Synthesis Strategies

The demand for enantiomerically pure compounds has driven the development of several stereoselective synthetic routes to access molecules like (S)-3-hydroxypentadecanoic acid. These strategies can be broadly categorized into organocatalytic, chemoenzymatic, and chiral precursor-based methods.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. researchgate.net A key strategy for synthesizing 3-hydroxy fatty acids involves the use of MacMillan's imidazolidinone organocatalysts. jk-sci.comnih.gov This approach hinges on the enantioselective synthesis of a terminal epoxide from a long-chain aldehyde, which serves as a chiral building block. nih.gov

The general methodology is as follows:

Epoxidation: A long-chain aldehyde, such as tridecanal, undergoes asymmetric epoxidation using a suitable oxidizing agent in the presence of a third-generation MacMillan imidazolidinone catalyst. This step establishes the crucial stereocenter.

Ring Opening: The resulting chiral terminal epoxide is then subjected to a ring-opening reaction. Using vinylmagnesium bromide as a nucleophile attacks the terminal carbon, opening the epoxide to form a homoallylic alcohol with the desired stereochemistry.

Oxidative Cleavage: The terminal double bond of the homoallylic alcohol is cleaved through ozonolysis.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, yielding the final (S)-3-hydroxypentadecanoic acid in high enantiomeric purity. nih.gov

This organocatalytic pathway provides a versatile and efficient route to various 3-hydroxy fatty acids with excellent control over the stereochemistry. nih.gov

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereoselective transformations. mdpi.com Various biocatalysts, including lipases, dehydrogenases, and nitrile hydratases, can be employed for the synthesis of chiral hydroxy acids. researchgate.netmdpi.comnih.govplos.org

One potential chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of 3-hydroxypentadecanoic acid or its ester precursor. For example, a lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer from the unreacted (R)-enantiomer (or its product).

Another approach could involve the asymmetric reduction of a β-keto acid precursor, ethyl 3-oxopentadecanoate. An enantioselective dehydrogenase or a whole-cell biocatalyst could reduce the ketone to the corresponding (S)-alcohol with high enantiomeric excess (ee). plos.org Subsequent hydrolysis of the ester would yield the target (S)-3-hydroxypentadecanoic acid. The efficiency of such processes often relies on cofactor regeneration systems within the biocatalytic setup. plos.org

Table 1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Key Reagents/Catalysts | Key Transformation | Advantages |

|---|---|---|---|

| Organocatalysis | MacMillan's imidazolidinone, m-CPBA, Vinylmagnesium bromide, Ozone | Asymmetric epoxidation of an aldehyde | High enantioselectivity, metal-free, general applicability |

| Chemoenzymatic | Lipase, Dehydrogenase, or other biocatalyst | Kinetic resolution or asymmetric reduction | High stereospecificity, mild reaction conditions, green chemistry principles |

| Chiral Precursor | Chiral starting material (e.g., from chiral pool), chiral auxiliary | Transfer of chirality from starting material | Predictable stereochemical outcome, utilizes readily available chiral molecules |

This classical approach in asymmetric synthesis utilizes a starting material that is already enantiomerically pure, known as a chiral precursor. The inherent chirality of the precursor is transferred through the synthetic sequence to the final product. nih.gov

A representative synthesis could start from a readily available chiral molecule. For instance, a strategy analogous to the synthesis of other 3-hydroxy fatty acids could be employed, starting from a chiral oxirane like (S)-2-(2-benzyloxyethyl)-oxirane. academindex.com The oxirane ring could be opened by reacting it with an organometallic reagent derived from a twelve-carbon alkyl chain (e.g., dodecylmagnesium bromide). This reaction would form the C-C bond and establish the basic carbon skeleton. Subsequent functional group manipulations, including the deprotection of the hydroxyl group and oxidation of the primary alcohol to a carboxylic acid, would yield the final (S)-3-hydroxypentadecanoic acid.

Another example involves using chiral auxiliaries, such as those employed in acetate (B1210297) aldol (B89426) reactions, to direct the stereochemical outcome of a key bond-forming step. nih.govmdpi.com

Stereochemical Analysis Techniques

Confirming the enantiomeric purity of the synthesized (S)-3-hydroxypentadecanoic acid is crucial. This is typically achieved using chromatographic techniques coupled with mass spectrometry, often requiring derivatization of the analyte. nih.govresearchgate.net

Enantioselective High-Performance Liquid Chromatography (HPLC): This method involves separating the enantiomers on a chiral stationary phase (CSP). nih.govresearchgate.net Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for resolving chiral 3-hydroxy fatty acids. nih.govresearchgate.net The separated enantiomers can then be detected using mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Products: GC-MS is a powerful tool for analyzing volatile compounds. nih.gov To analyze non-volatile molecules like hydroxy fatty acids and to separate their enantiomers, derivatization is necessary. mdpi.com

Two common derivatization strategies are:

Formation of Diastereomers: The racemic or enantiomerically enriched 3-hydroxy acid is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's reagent). acs.orgnih.govsci-hub.box This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) GC column and subsequently analyzed by MS. nih.govsci-hub.box

Methylation: The carboxylic acid is often converted to its more volatile methyl ester (FAME) prior to analysis. This can be achieved using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.com The hydroxyl group may also be derivatized, for example, by silylation. The resulting derivatives can then be analyzed on a chiral GC column to separate the enantiomers directly.

Table 2: Techniques for Stereochemical Analysis

| Technique | Principle | Derivatization Requirement | Typical Application |

|---|---|---|---|

| Enantioselective HPLC-MS/MS | Separation of enantiomers on a Chiral Stationary Phase (CSP) | Not always required, but can improve chromatography | Quantification of individual enantiomers in complex matrices like plasma. nih.govresearchgate.net |

| GC-MS of Diastereomers | Conversion to diastereomers with a chiral reagent, followed by separation on an achiral column | Required (e.g., MTPA-Cl) | Determination of enantiomeric composition in food or biological samples. acs.orgnih.gov |

Research on Derivatives and Analogs of S 3 Hydroxypentadecanoic Acid

Synthesis of Radiolabeled Derivatives for Research Probes (e.g., imaging agents in non-human models)

Radiolabeled long-chain fatty acids are crucial as imaging agents for diagnosing metabolic dysfunctions, particularly in the heart, as they are the primary energy source for the myocardium. nih.govplos.org The synthesis of these research probes involves chemically modifying the fatty acid to attach a chelating agent, which can then securely bind a radioisotope. This process allows the fatty acid's path and metabolism to be traced in vivo using imaging techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET). plos.orgnih.gov

A common strategy involves conjugating an amino-functionalized fatty acid, such as 15-aminopentadecanoic acid, with a chelator. nih.govplos.org For instance, precursors for radiolabeling have been synthesized by reacting 15-aminopentadecanoic acid (PDA) with chelating agents like DOTA-Bn-SCN or an activated ester of HBED-CC. nih.govplos.orgplos.org These precursors are then complexed with a radioisotope. Gallium-67 ([⁶⁷Ga]) has been used to prepare tracers such as [⁶⁷Ga]Ga-DOTA-PDA and [⁶⁷Ga]Ga-HBED-CC-PDA for evaluation in myocardial metabolic imaging studies. nih.govplos.org The synthesis of these radiolabeled compounds is a multi-step chemical process designed to produce stable molecules for biological tracing. moravek.comwuxiapptec.com These probes are instrumental in non-human models to study the absorption, distribution, metabolism, and elimination of fatty acids and to evaluate cardiac metabolism and disease. nih.govwuxiapptec.com

| Fatty Acid Derivative | Chelator | Radioisotope | Intended Application |

|---|---|---|---|

| [⁶⁷Ga]Ga-HBED-CC-PDA | HBED-CC | Gallium-67 (⁶⁷Ga) | Myocardial Metabolic Imaging |

| [⁶⁷Ga]Ga-DOTA-PDA | DOTA | Gallium-67 (⁶⁷Ga) | Myocardial Metabolic Imaging |

| [¹²³I]IPPA | (p-iodophenyl) | Iodine-123 (¹²³I) | Myocardial Metabolic Imaging |

| [¹²³I]BMIPP | (β-methyl-p-iodophenyl) | Iodine-123 (¹²³I) | Myocardial Metabolic Imaging |

Synthesis of Deuterated Analogs for Mechanistic and Analytical Studies

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), are invaluable tools in mechanistic and analytical studies. researchgate.net The increased mass of deuterium can alter the rate of chemical reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect, which provides detailed insights into reaction mechanisms. reddit.com Furthermore, deuterated analogs serve as excellent internal standards for quantitative analysis using mass spectrometry due to their distinct mass-to-charge ratio. researchgate.net

The synthesis of deuterated fatty acids can be achieved through various methods, including the use of deuterated building blocks or by treating an organic compound with heavy water (D₂O) under high temperature and pressure. researchgate.netgoogle.com In the context of complex natural products, site-specific deuteration is used to probe the molecule's mode of action. A notable example is the synthesis of a deuterated analog of the antibiotic Plusbacin A3, named [2H]pb-A3. acs.orgresearchgate.net This analog was specifically designed with an isotopically labeled isopropyl subunit on its lipid side chain. researchgate.net The purpose of this synthesis was to test the hypothesis that the lipophilic fatty acid tail of Plusbacin A3 inserts into the bacterial cell membrane, a key step in its antibacterial mechanism. acs.orgresearchgate.net By tracking the deuterated portion, researchers can gain a clearer understanding of the molecule's interaction with biological membranes.

| Deuterated Analog | Parent Compound | Purpose of Deuteration |

|---|---|---|

| [2H]pb-A3 | Plusbacin A3 | Mechanistic study of membrane insertion |

| Deuterated hydroxystearic acids | Hydroxystearic acids | Metabolic pathway studies and analytical standards |

| Telaprevir-d1 | Telaprevir | Pharmacokinetic study (resistance to epimerization) |

Lipodepsipeptide Antibiotics Containing 3-Hydroxy Fatty Acid Subunits (e.g., Plusbacin A3)

Many biologically active natural products, particularly a class of antibiotics known as lipodepsipeptides, incorporate 3-hydroxy fatty acid subunits into their structure. nih.gov These molecules consist of a cyclic peptide core that includes at least one ester bond (depsipeptide) and a lipid tail (lipo-), which is often a 3-hydroxy fatty acid. nih.govnih.gov This fatty acid side chain is crucial for the compound's biological activity, often playing a role in membrane localization or disruption. nih.gov

Plusbacin A3 is a prominent example of a cyclic lipodepsipeptide antibiotic isolated from Pseudomonas sp. nih.govacs.org It exhibits potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.govnih.gov The structure of Plusbacin A3 features a complex cyclic peptide and a 3-hydroxy fatty acid tail. nih.gov While initial reports identified the fatty acid in Plusbacin A3 as 3-hydroxyisopentadecanoic acid, later work on its total synthesis identified it as (R)-3-hydroxyisopentadecanoic acid. nih.gov The Plusbacin family of antibiotics includes several members that differ in their fatty acid side chains. acs.orgjst.go.jp For example, Plusbacins A1 and B1 contain 3-hydroxytetradecanoic acid. jst.go.jp

The mechanism of action for Plusbacin A3 involves the inhibition of bacterial cell wall peptidoglycan synthesis. nih.govnih.gov It inhibits the formation of lipid intermediates and nascent peptidoglycan, but through a mechanism distinct from that of vancomycin, allowing it to be effective against vancomycin-resistant strains. nih.govnih.gov The lipophilic fatty acid tail is presumed to insert into the bacterial membrane, anchoring the molecule where it can interfere with the cell wall synthesis machinery. researchgate.netnih.gov

| Lipodepsipeptide | 3-Hydroxy Fatty Acid Subunit | Primary Biological Activity |

|---|---|---|

| Plusbacin A1/B1 | 3-Hydroxytetradecanoic acid | Antibacterial (Gram-positive) |

| Plusbacin A2/B2 | 3-Hydroxyisopentadecanoic acid | Antibacterial (Gram-positive) |

| Plusbacin A3 | (R)-3-Hydroxyisopentadecanoic acid | Antibacterial (MRSA, VRE) |

| Plusbacin A4/B4 | 3-Hydroxyhexadecanoic acid | Antibacterial (Gram-positive) |

| Fusaricidin A | 15-Guanidino-3-hydroxypentadecanoic acid | Antifungal |

Interactions with Cellular Pathways and Regulatory Mechanisms in Model Organisms

Engagement with Pattern Recognition Receptors (e.g., TLR4/TLR6 in model systems)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR4, in particular, is well-known for its recognition of lipopolysaccharide (LPS) from Gram-negative bacteria. While direct binding studies of (S)-3-hydroxypentadecanoic acid to TLR4 or TLR6 are not extensively documented, the structural similarity of 3-hydroxy fatty acids to the lipid A moiety of LPS suggests a potential for interaction. The lipid A component, which is the primary activator of TLR4, contains multiple fatty acid chains, including 3-hydroxy fatty acids.

Research on other fatty acids has demonstrated their ability to modulate TLR4 signaling. For instance, certain saturated fatty acids can activate TLR4, leading to pro-inflammatory responses, while some polyunsaturated fatty acids can have inhibitory effects. The specific stereochemistry and chain length of the fatty acid are critical determinants of its effect on TLR signaling. Given that the 3-hydroxy group is a key feature of lipid A, it is plausible that (S)-3-hydroxypentadecanoic acid could act as a ligand or modulator of the TLR4/MD-2 complex, potentially influencing the inflammatory cascade. However, further investigation is required to elucidate the precise nature of this interaction.

Modulation of Signaling Pathways (e.g., NF-κB, MYD88, TICAM1)

The activation of TLR4 initiates downstream signaling cascades that are largely mediated by the adaptor proteins Myeloid differentiation primary response 88 (MYD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF or TICAM1). These pathways culminate in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of pro-inflammatory cytokines and other immune response genes. nih.govnih.gov

Given the potential interaction of 3-hydroxy fatty acids with TLR4, (S)-3-hydroxypentadecanoic acid may modulate these signaling pathways. The MYD88-dependent pathway is the primary route for the induction of inflammatory cytokines, while the TICAM1-dependent pathway is crucial for the production of type I interferons. nih.gov Studies on other fatty acids have shown that they can influence NF-κB activation. For example, some fatty acids can suppress NF-κB activation, thereby exerting anti-inflammatory effects. researchgate.net It is conceivable that (S)-3-hydroxypentadecanoic acid could influence the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, or affect the nuclear translocation of NF-κB subunits. The precise impact on the MYD88 and TICAM1 pathways would depend on the nature of its interaction with the TLR4 complex.

Influence on Oxidative Phosphorylation in Cellular Models

Oxidative phosphorylation is the primary mechanism for ATP production in mitochondria. Research on long-chain 3-hydroxy fatty acids has revealed their capacity to act as uncouplers of oxidative phosphorylation. nih.gov A study investigating the effects of various 3-hydroxy fatty acids on isolated rat heart mitochondria demonstrated that 3-hydroxytetradecanoic acid (C14:0) and 3-hydroxypalmitic acid (C16:0) increased the resting respiration rate (state 4) and decreased the respiratory control ratio and the ADP/O ratio. nih.gov This indicates a dissipation of the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without a proportional increase in ATP synthesis. nih.gov

These findings suggest that (S)-3-hydroxypentadecanoic acid, with its 15-carbon chain, would likely exhibit similar uncoupling properties. By disrupting the efficiency of oxidative phosphorylation, this fatty acid could significantly impact cellular energy homeostasis, particularly in tissues with high energy demands such as the heart. nih.gov

Effects on Mitochondrial Respiration in Non-Human Cells

The uncoupling of oxidative phosphorylation by long-chain 3-hydroxy fatty acids directly affects mitochondrial respiration. In the aforementioned study on rat heart mitochondria, 3-hydroxydodecanoic (C12:0), 3-hydroxytetradecanoic (C14:0), and 3-hydroxypalmitic (C16:0) acids were shown to decrease the mitochondrial membrane potential. nih.gov A reduction in membrane potential is a hallmark of mitochondrial uncoupling.

Furthermore, these fatty acids were found to decrease the matrix NAD(P)H pool, suggesting an increased oxidation of reducing equivalents in an attempt to maintain the proton motive force. nih.gov The study also noted that the uncoupling effect was not mediated by the adenine (B156593) nucleotide translocator but was associated with the induction of the mitochondrial permeability transition pore opening in the presence of calcium. nih.gov Therefore, it is highly probable that (S)-3-hydroxypentadecanoic acid would exert similar effects on mitochondrial respiration in non-human cells, leading to increased oxygen consumption and a less efficient energy production process.

| 3-Hydroxy Fatty Acid | Effect on Resting Respiration (State 4) | Effect on Respiratory Control Ratio (RCR) | Effect on ADP/O Ratio | Effect on Mitochondrial Membrane Potential (ΔΨ) |

|---|---|---|---|---|

| 3-Hydroxytetradecanoic acid (C14:0) | Increase | Decrease | Decrease | Decrease |

| 3-Hydroxypalmitic acid (C16:0) | Increase | Decrease | Decrease | Decrease |

| 3-Hydroxydodecanoic acid (C12:0) | No significant effect | No significant effect | No significant effect | Decrease |

Potential Regulation of Metabolic Enzymes

The regulation of metabolic enzymes is a critical aspect of cellular function. While direct evidence for the regulation of specific metabolic enzymes by (S)-3-hydroxypentadecanoic acid is scarce, its role as a fatty acid implies its involvement in lipid metabolism pathways. Fatty acids and their derivatives are known to act as substrates, products, and allosteric regulators of various enzymes. khanacademy.org

For instance, long-chain acyl-CoAs, the activated form of fatty acids, can regulate enzymes such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and carnitine palmitoyltransferase 1 (CPT1), which is crucial for fatty acid oxidation. It is plausible that 3-hydroxyacyl-CoAs, including the derivative of (S)-3-hydroxypentadecanoic acid, could also modulate the activity of these and other enzymes involved in energy metabolism. Further research is needed to identify the specific enzymatic targets of this compound.

Interaction with Free Fatty Acid Receptors (e.g., GPR84 in cellular models)

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids, particularly those with chain lengths of C9 to C14. medchemexpress.com It is highly expressed in immune cells and is implicated in inflammatory processes. nih.gov Studies have shown that 3-hydroxy fatty acids can be more potent agonists of GPR84 than their non-hydroxylated counterparts. medchemexpress.com

For example, 3-hydroxydecanoic acid has been identified as a GPR84 agonist. nih.gov Although pentadecanoic acid falls slightly outside the typical medium-chain range for GPR84 activation, the presence of the 3-hydroxy group could potentially enhance its affinity for the receptor. Activation of GPR84 typically leads to the coupling of Gαi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.gov This can trigger various cellular responses, including chemotaxis and the release of pro-inflammatory cytokines in immune cells. nih.gov The interaction of (S)-3-hydroxypentadecanoic acid with GPR84 in cellular models warrants further investigation to understand its role in modulating immune cell function.

| Compound | Receptor | Observed Effect in Cellular Models |

|---|---|---|

| 3-Hydroxydecanoic acid | GPR84 | Agonist activity, leading to Gαi-mediated signaling. nih.gov |

| Decanoic acid (C10:0) | GPR84 | Endogenous agonist. nih.gov |

Broader Context: Pentadecanoic Acid and Metabolic Regulation in Model Organisms (e.g., AMPK, mTOR, PPARs, JAK2/STAT3, NF-κB pathways)

In the broader context of metabolic regulation, pentadecanoic acid (C15:0), the parent fatty acid of the compound , has been shown to have beneficial effects on metabolic health. These effects are often mediated through key metabolic signaling pathways.

AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Fatty acids can influence AMPK activity, and it is plausible that (S)-3-hydroxypentadecanoic acid or its metabolites could modulate this pathway, thereby affecting glucose uptake and fatty acid oxidation.

Mammalian target of rapamycin (B549165) (mTOR): The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism. It is often reciprocally regulated with AMPK. By influencing the energy status of the cell, fatty acids can indirectly affect mTOR signaling.

Peroxisome proliferator-activated receptors (PPARs): PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARs leads to the transcription of genes involved in fatty acid transport, oxidation, and storage. It is highly likely that (S)-3-hydroxypentadecanoic acid can act as a ligand for one or more of the PPAR isoforms (α, δ/β, γ), thereby influencing metabolic gene expression.

JAK2/STAT3 and NF-κB pathways: As discussed earlier, fatty acids can modulate inflammatory signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling cascade. The interplay between metabolic and inflammatory pathways is well-established, and it is possible that (S)-3-hydroxypentadecanoic acid could influence the crosstalk between these signaling networks.

While direct evidence linking (S)-3-hydroxypentadecanoic acid to all these pathways is not yet available, its identity as a fatty acid places it at the crossroads of metabolic and inflammatory regulation.

Future Research Directions and Unexplored Areas

Elucidation of Complete Biosynthetic Routes in Diverse Organisms

The precise metabolic pathways that lead to the synthesis of (S)-3-hydroxypentadecanoic acid are not yet fully mapped across different biological kingdoms. In bacteria, the type II fatty acid synthesis (FASII) pathway generates 3-hydroxyacyl-ACP intermediates, which are precursors for fatty acid elongation nih.gov. Concurrently, the β-oxidation of fatty acids produces (S)-3-hydroxyacyl-CoA intermediates nih.gov. It is hypothesized that (S)-3-hydroxypentadecanoic acid may be released from these pathways, but the specific enzymes—hydrolases or thioesterases—responsible for liberating the free acid and the conditions that favor its release are unknown.